molecular formula C27H25N5O3S B4342215 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4342215
M. Wt: 499.6 g/mol
InChI Key: SJDHRVNCTOTQTN-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, imidazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole and imidazole rings, followed by their functionalization and coupling with the quinoline moiety. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity This includes controlling temperature, pressure, and the use of catalysts

Chemical Reactions Analysis

Types of Reactions

3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of pyrazole, imidazole, and quinoline moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a wide range of

Properties

IUPAC Name

(5E)-3-[(1-ethylpyrazol-4-yl)methyl]-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-3-31-15-19(14-29-31)16-32-26(33)22(30-27(32)36)13-18-9-10-23(34-2)21(12-18)17-35-24-8-4-6-20-7-5-11-28-25(20)24/h4-15H,3,16-17H2,1-2H3,(H,30,36)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHRVNCTOTQTN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 3
Reactant of Route 3
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 5
Reactant of Route 5
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 6
Reactant of Route 6
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.